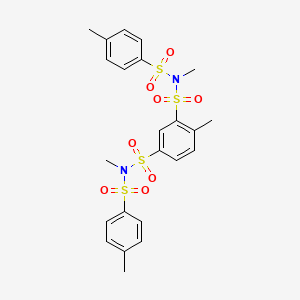
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene is an organic compound with the molecular formula C15H14ClNO2. It is characterized by a benzene ring substituted with a chlorine atom and a 2-nitro-1-phenylpropyl group.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-nitrobenzene with 2-nitro-1-phenylpropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and requires elevated temperatures to proceed efficiently .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2-nitro-1-phenylpropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitrobenzene: Similar in structure but lacks the 2-nitro-1-phenylpropyl group.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the 2-nitro-1-phenylpropyl group.
4-Chloro-1-nitrobenzene: Another structural isomer with different substitution patterns .
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
58177-49-4 |
|---|---|
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
1-chloro-4-(2-nitro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14ClNO2/c1-11(17(18)19)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-11,15H,1H3 |
InChI-Schlüssel |
OPKFRUDNTFRUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
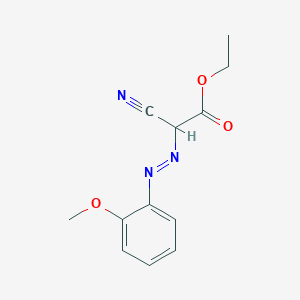
![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)
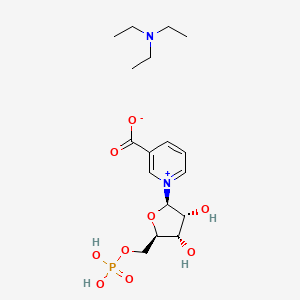
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)

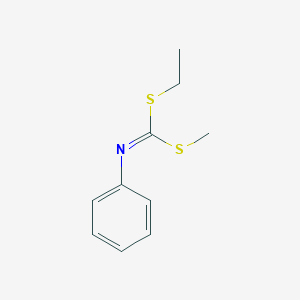


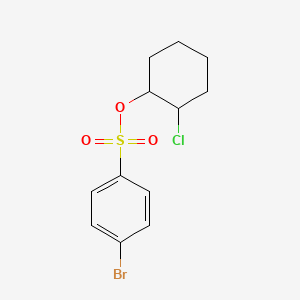
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
